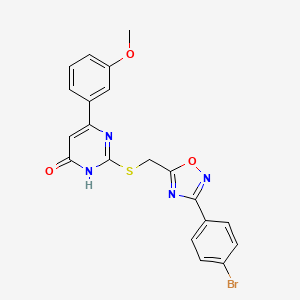

2-(((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol

Description

The compound 2-(((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol core substituted with a 3-methoxyphenyl group at position 6 and a thioether-linked 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further substituted with a 4-bromophenyl group. The bromine atom may enhance binding affinity via halogen interactions, while the methoxy group could influence solubility and metabolic stability .

Structural characterization of such compounds typically employs techniques like NMR, X-ray crystallography (using SHELX software for refinement ), and computational methods such as density functional theory (DFT) for electronic property analysis .

Properties

IUPAC Name |

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(3-methoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN4O3S/c1-27-15-4-2-3-13(9-15)16-10-17(26)23-20(22-16)29-11-18-24-19(25-28-18)12-5-7-14(21)8-6-12/h2-10H,11H2,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTSAKHKAVNSLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.24 g/mol. The structure features a pyrimidine ring, an oxadiazole moiety, and a methoxyphenyl group, which are known for their diverse biological activities.

Biological Activities

-

Antimicrobial Activity

- Pyrimidine Derivatives : Compounds similar to pyrimidine derivatives have been reported to exhibit significant antimicrobial properties. For instance, derivatives with methoxy groups have shown enhanced activity against various pathogens including E. coli and S. aureus .

- Oxadiazole Moieties : 1,2,4-Oxadiazole derivatives are recognized for their broad-spectrum antimicrobial effects. They have been reported to possess antibacterial, antifungal, and antiviral activities .

-

Anticancer Properties

- Recent studies indicate that oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds containing oxadiazole have demonstrated cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .

- The specific compound under review has not been extensively tested in clinical settings; however, its structural components suggest potential as an anticancer agent due to the known activities of similar compounds.

- Anti-inflammatory Effects

Structure-Activity Relationship (SAR)

The efficacy of the compound can be attributed to several key structural features:

- Oxadiazole Ring : Known for enhancing lipophilicity and biological activity.

- Methoxy Group : Substitution at the para position has been linked to increased antibacterial activity.

- Thioether Linkage : This functional group may enhance the overall stability and bioavailability of the compound.

In Vitro Studies

A study conducted on related oxadiazole compounds indicated significant inhibition of tumor cell lines with IC50 values in the low micromolar range. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole A | HeLa | 12.5 |

| Oxadiazole B | Caco-2 | 8.9 |

| Target Compound | TBD | TBD |

These results highlight the potential for further exploration of the target compound's anticancer properties.

Research indicates that oxadiazoles may exert their effects through multiple mechanisms:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. The oxadiazole group is known for its ability to interact with biological targets, leading to apoptosis in cancer cells.

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes or pathways associated with cancer proliferation. For example, compounds similar to the target molecule have been shown to inhibit topoisomerase activity and induce cell cycle arrest in cancer cells.

-

Case Studies :

- A study demonstrated that a related oxadiazole derivative exhibited an IC50 value of 2.01 µM against HT29 colon cancer cells, indicating potent growth inhibition .

- Another investigation reported that thiazole-pyridine hybrids showed better anti-breast cancer efficacy than standard treatments like 5-fluorouracil .

Antibacterial Properties

The compound's structural features suggest potential antibacterial activity. The presence of bromine and methoxy groups can enhance the interaction with bacterial membranes or specific targets within bacterial cells.

- Research Findings :

- Compounds incorporating oxadiazole structures have been tested against various strains of bacteria, showing promising results against both Gram-positive and Gram-negative bacteria.

- For instance, derivatives with similar configurations demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Multitarget-Directed Ligands

The design of multitarget-directed ligands (MTDLs) is an emerging strategy in drug discovery aimed at addressing complex diseases such as cancer and neurodegenerative disorders.

- Targeting Multiple Pathways : The compound's ability to interact with multiple biological targets makes it a candidate for MTDL development. This approach allows for the simultaneous modulation of different pathways involved in disease progression.

-

Case Studies :

- Research has indicated that compounds with a similar oxadiazole framework can act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease therapy .

- The design strategies employed in synthesizing these compounds often involve computational modeling to predict interactions with various biological targets.

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of analogous compounds, derived from literature evidence:

Key Observations:

Structural Diversity :

- The target compound’s pyrimidin-4-ol core distinguishes it from analogs with tri-one (e.g., ) or thiazolo-pyrimidine (e.g., ) scaffolds.

- The 1,2,4-oxadiazole moiety is less common compared to triazole () or isoxazole () rings in similar derivatives.

The trifluoromethyl group in may improve metabolic stability. Methoxy Groups: The 3-methoxyphenyl substituent in the target compound contrasts with 2,5-dimethoxy in , which could alter solubility and π-π stacking interactions.

Synthetic Routes :

- Claisen–Schmidt condensation () and solvent-free fusion () are common for pyrimidine derivatives, while sodium ethoxide-mediated cyclization () is specific to isoxazolo-pyrimidines.

Isoxazolo-pyrimidines () demonstrate targeted activity (e.g., Toll-like receptors), highlighting the role of core heterocycles in selectivity.

Computational and Analytical Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.